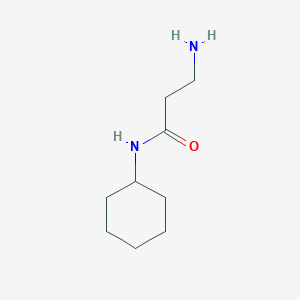

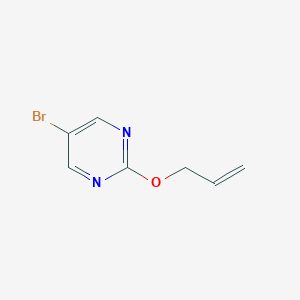

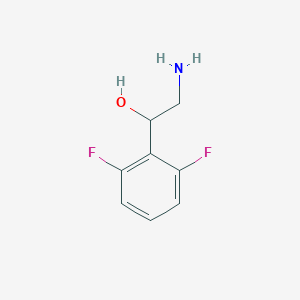

![molecular formula C16H20O9 B177913 [(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-ethynyloxan-2-yl]methyl acetate CAS No. 168105-32-6](/img/structure/B177913.png)

[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-ethynyloxan-2-yl]methyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-ethynyloxan-2-yl]methyl acetate” is a chemical compound with the molecular formula C29H33ClO10 . It is also known by other names such as Dapagliflozin Tetraacetate .

Molecular Structure Analysis

The molecular weight of this compound is 577.0 g/mol . The IUPAC name is [(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]oxan-2-yl]methyl acetate . The InChI and SMILES strings provide a textual representation of the compound structure .Chemical Reactions Analysis

The compound can be used as an intermediate in organic synthesis and experimental research . It is often used as a raw material in organic chemical industry and can be used to make fragrances . It is also an intermediate in the synthesis of various drugs in the pharmaceutical industry .Applications De Recherche Scientifique

Chiral Derivatization Reagent

This compound is used as a chiral derivatization reagent for the resolution of amino acid derivatives. It reacts mainly with enantiomeric amino acids, which is crucial in the study of chirality and its implications in biochemistry and pharmacology .

Drug Modification

It serves as a modifier in drug synthesis to increase polarity, reduce toxic effects, and improve drug activity. This application is significant in medicinal chemistry for optimizing drug properties .

Formation of Diastereomers

The compound is involved in the formation of diastereomers, which are then separated using reversed-phase high-performance liquid chromatography. This process is essential for the separation and analysis of different stereoisomers .

Synthesis of Glucopyranosyl Esters

It is used in the synthesis of glucopyranosyl esters by reacting with various acids such as tetralkylammonium salts of picolinic and indolylacetic acids. These esters have applications in organic synthesis and pharmaceuticals .

Chromatographic Studies

The compound is utilized in chromatographic studies for the purification and separation of materials, which is a fundamental technique in analytical chemistry .

Xanthone Synthesis

It plays a role in the synthesis of xanthones, which are compounds with potential therapeutic properties. The compound acts as a glucose donor in these syntheses .

Safety and Hazards

Orientations Futures

The compound can be used as a chemical intermediate for organic synthesis and experimental research . It is commonly used as a raw material in the organic chemical industry, can be used to make fragrances, and is also an intermediate in the synthesis of various drugs in the pharmaceutical industry .

Mécanisme D'action

Target of Action

It is known that this compound is a chiral derivatization reagent , which suggests that it may interact with a variety of biomolecules, particularly enantiomeric amino acids .

Mode of Action

As a chiral derivatization reagent, this compound likely interacts with its targets (e.g., amino acids) by forming diastereomers . These diastereomers can then be separated and analyzed using techniques such as high-performance liquid chromatography (HPLC) .

Biochemical Pathways

Given its role as a chiral derivatization reagent, it may be involved in the analysis of biochemical pathways related to the metabolism of amino acids .

Result of Action

The primary result of the action of this compound is the formation of diastereomers with enantiomeric amino acids . These diastereomers can then be separated and analyzed, allowing for the determination of the enantiomeric composition of a sample .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is known to be sensitive to light and moisture, and it is recommended to be stored under inert gas at room temperature . These conditions help to maintain the stability and efficacy of the compound .

Propriétés

IUPAC Name |

[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-ethynyloxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O9/c1-6-12-14(22-9(3)18)16(24-11(5)20)15(23-10(4)19)13(25-12)7-21-8(2)17/h1,12-16H,7H2,2-5H3/t12-,13+,14-,15+,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVBGJDVNNVPRE-ZVDSWSACSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)C#C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C#C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 2-(1h-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate](/img/structure/B177833.png)

![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)nicotinic acid](/img/structure/B177863.png)